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molecular formula C10H8ClF3N4O B8505467 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one CAS No. 111992-07-5

1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one

Cat. No. B8505467
M. Wt: 292.64 g/mol
InChI Key: LFPCKNVVYSDVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957220B2

Procedure details

To a reaction flask was added a mixture of 156 g of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and 800 g of acetone. The mixture was stirred and dissolved, and then 50 g of hydrogen chloride was introduced while maintaining a temperature between 0˜5° C. 500 g of acrylic acid, 6 g of cuprous chloride and 11 g of potassium chloride were successively added. Then 115 g of a 45% aqueous solution of sodium nitrite was added dropwise below a liquid level. After the adding was completed, the mixture was stirred for additional 0.5 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with 1000 ml of methyl benzene, washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid and then with 400 ml of water, and then concentrated under reduced pressure. After cooling, crystallized products were collected by filtration and dried, to give 168 g of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid as white solids with a purity of 98.2%.
Quantity
800 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:19])=[CH:4][C:5]([F:18])=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[CH:7]=1.[ClH:20].[C:21]([OH:25])(=[O:24])[CH:22]=[CH2:23].[Cl-].[K+].N([O-])=O.[Na+]>CC(C)=O>[Cl:20][CH:22]([CH2:23][C:2]1[CH:7]=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[C:5]([F:18])=[CH:4][C:3]=1[Cl:19])[C:21]([OH:25])=[O:24] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
NC=1C(=CC(=C(C1)N1N=C(N(C1=O)C(F)F)C)F)Cl
Name
Quantity
800 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
cuprous chloride
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
11 g
Type
reactant
Smiles
[Cl-].[K+]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a reaction flask was added
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature between 0˜5° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 0.5 hour
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 1000 ml of methyl benzene
WASH
Type
WASH
Details
washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid
CONCENTRATION
Type
CONCENTRATION
Details
with 400 ml of water, and then concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
crystallized products
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 168 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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